Dextromethorphan-d3
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dextromethorphan and its deuterated variants involves complex chemical reactions, starting from levorphanol or similar compounds. The preparation of tritiated dextromethorphan, for instance, involves its purification by reverse-phase high-performance liquid chromatography (HPLC) from dextrorphan, indicating a pathway that could similarly be adapted for the synthesis of deuterated versions like dextromethorphan-d3 (Craviso et al., 1982).
Molecular Structure Analysis
Dextromethorphan's molecular structure is characterized by its morphinan backbone, which is crucial for its interaction with various receptors in the brain, including NMDA, sigma-1, and possibly others. The introduction of deuterium atoms (in dextromethorphan-d3) would not significantly alter the structure but could affect its metabolic stability and interaction with enzymes like cytochrome P450 isozymes involved in its metabolism (Taylor et al., 2016).
Chemical Reactions and Properties
Dextromethorphan undergoes extensive metabolism in the human body, primarily involving O-demethylation to dextrorphan (its active metabolite) and N-demethylation to 3-methoxymorphinan. These metabolic pathways are mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. The deuterated form, dextromethorphan-d3, would be expected to undergo similar metabolic pathways, albeit potentially at different rates due to the kinetic isotope effect, which could slow down the reactions involving C-H (or in this case, C-D) bond breaking (Spanakis et al., 2009).
Physical Properties Analysis
The physical properties of dextromethorphan, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The substitution of hydrogen atoms with deuterium (to create dextromethorphan-d3) might slightly alter these properties due to changes in bond strength and mass, affecting its behavior in biological systems and analytical methods designed for its detection and quantification.
Chemical Properties Analysis
The chemical properties of dextromethorphan include its ability to act as a noncompetitive antagonist at NMDA receptors and its interaction with other receptor systems in the brain, contributing to its wide range of pharmacological effects. The deuterated form would retain these chemical properties, although the deuterium atoms could impact its metabolic profile, potentially leading to differences in potency, duration of action, or side effects profile due to altered pharmacokinetics (Ducharme et al., 1996).
Wissenschaftliche Forschungsanwendungen
Neurological and Neuropsychiatric Disorders : Dextromethorphan has shown potential in treating a range of neurological and psychiatric disorders, including depression, stroke, traumatic brain injury, seizure, pain, methotrexate neurotoxicity, Parkinson's disease, and autism. Its diverse pharmacologic actions in the central nervous system have made it a candidate for repurposing in these conditions, although optimal dosing and safety for chronic use are not fully established (Nguyen et al., 2016).
Pain Management in Cancer : Dextromethorphan, as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been useful in treating pain in cancer patients and for managing methotrexate-induced neurotoxicity (Siu & Drachtman, 2007).
Safety Profile : The safety profile of dextromethorphan, particularly in relation to adverse drug reactions, has been explored. These reactions are generally infrequent and not severe, with predominant symptoms being dose-related and including neurological, cardiovascular, and gastrointestinal disturbances (Bem & Peck, 1992).
Behavioral Disorders in Autism : A case report highlighted the use of dextromethorphan in treating behavioral challenges associated with autism. This suggests a need for more comprehensive studies on its clinical effects in such contexts (Woodard et al., 2005).
Treatment of Emotional Lability : Dextromethorphan, in combination with quinidine, has been studied for treating neurological disorders affecting emotional control. Its re-introduction in this combination form offers new possibilities for therapeutic use, although there is a need for more research to confirm these applications (Smith, 2006).
Probe for Enzymatic Activity : Dextromethorphan has been used as an in vivo probe for simultaneous determination of CYP2D6 and CYP3A activity, providing valuable insights into drug metabolism and potential drug interactions (Ducharme et al., 1996).
Vascular Dementia : Research suggests that dextromethorphan may be effective in treating vascular dementia, providing protection against oxidative stress implicated in the disease’s pathogenesis (Xu et al., 2016).
Safety And Hazards
Dextromethorphan is a commonly abused drug because of its euphoric, hallucinogenic, and dissociative properties6. Depending on the amount ingested, dextromethorphan toxicity can have a wide range of cardiovascular, neurological, metabolic, and musculoskeletal adverse effects6.
Zukünftige Richtungen
The combination of Dextromethorphan and bupropion is a safe, well-tolerated, and efficacious treatment option in adults with MDD7. Studies in bipolar depression with Dextromethorphan/bupropion are warranted as well as in MDD with suicidality7.
Eigenschaften
IUPAC Name |
4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dextromethorphan-d3 | |
CAS RN |
524713-56-2 | |
Record name | 524713-56-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.